

Application Notes and Protocols: GS-441524 for In Vitro Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524 is a small molecule nucleoside analog that serves as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5] It is the primary plasma metabolite of the prodrug Remdesivir.[6] As a direct-acting antiviral agent, GS-441524 is a valuable tool for in vitro research against a variety of RNA viruses, most notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.[2][3][6][7][8] Its mechanism involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides for incorporation into nascent viral RNA, causing delayed chain termination and halting viral replication.[1][6][9] These notes provide detailed protocols for the formulation and application of GS-441524 in common in vitro research settings.

Product Information



| Property | Data | Reference | |
|-------------------|--|-----------|--|
| IUPAC Name | (2R,3R,4S,5R)-2-(4- aminopyrrolo[2,1-f][6][10] [11]triazin-7-yl)-3,4-dihydroxy- 5-(hydroxymethyl)oxolane-2- carbonitrile | [6] | |
| Molecular Formula | C12H13N5O4 | [6] | |
| Molar Mass | 291.27 g/mol | [6] | |
| Appearance | Pure and highly stable powder | [6] | |

Formulation and Storage Solubility

GS-441524 exhibits pH-dependent aqueous solubility. It has low solubility in aqueous solutions at neutral pH (5.0-7.4) but is highly soluble at a pH below 2.[10][11] For in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent.

| Solvent | Concentration | Notes | |
|----------------------------------|------------------------|---|--|
| DMSO | ≥ 50 mg/mL (171.67 mM) | Sonication may be required to fully dissolve the compound.[2] | |
| Aqueous Buffers (pH 5.0-7.4) | 35–52 μg/mL | Low solubility.[7] | |
| Simulated Gastric Fluid (pH 1.6) | > 1 mg/mL | High solubility.[7] | |

Preparation of Stock Solutions

Protocol for 10 mM DMSO Stock Solution:

- Weigh out a precise amount of **GS-441524** powder. For 1 mg of **GS-441524** (M.W. 291.27), you will need 343.3 μ L of DMSO.
- Add the appropriate volume of high-purity, sterile DMSO to the powder.



- Vortex thoroughly to dissolve. If necessary, use a sonicated water bath for 5-20 minutes until
 the solution is clear.[6]
- Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

- Powder: Store at -20°C for up to 3 years.
- Stock Solution (in DMSO): Store at -80°C for up to 1 year.[2]
- Working Dilutions: It is recommended to prepare fresh working dilutions in cell culture medium from the frozen stock solution for each experiment.

GS-441524 is highly stable in vitro in various biological matrices, including liver microsomes, cytosols, and plasma from multiple species.[7][10]

In Vitro Antiviral Activity

GS-441524 has demonstrated potent antiviral activity against several coronaviruses in different cell lines. The efficacy is typically measured by the half-maximal effective concentration (EC₅₀), while cellular toxicity is measured by the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.

| Virus | Cell Line | EC50 (μM) | СС50 (µМ) | Selectivity Index (SI) | Reference |
|------------|-----------|-----------|--|---------------------------|-----------|
| FIPV | CRFK | ~1.0 | >100 | >100 | [8] |
| FIPV | CRFK | 0.78 | >100 | >128 | [12] |
| FIPV | CRFK | 1.6 | 260.0 | 165.5 | [13] |
| SARS-CoV-2 | Vero E6 | 1.86 | Not cytotoxic at tested concentration s | N/A | [7] |



CRFK: Crandell Rees Feline Kidney Cells; FIPV: Feline Infectious Peritonitis Virus; Vero E6: African green monkey kidney epithelial cells.

Experimental Protocols Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of **GS-441524** that is toxic to the host cells (CC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- GS-441524 DMSO stock solution (10 mM)
- Appropriate cell line (e.g., CRFK, Vero E6)
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Phosphate-Buffered Saline (PBS)
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1×10^4 to 5×10^4 cells/well) in 100 μ L of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
- Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of GS-441524 in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).



- Cell Treatment: Remove the old medium from the wells and add 100 μL of the prepared GS-441524 dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
- Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.
- Readout: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the GS-441524 concentration and use non-linear regression to determine the CC₅₀ value.

Protocol: Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol determines the concentration of **GS-441524** that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).

Materials:

- GS-441524 DMSO stock solution (10 mM)
- Susceptible host cell line (e.g., CRFK for FIPV)
- Virus stock with a known titer
- Complete and low-serum (e.g., 2% FBS) culture medium
- 96-well flat-bottom plates
- Crystal Violet solution (0.5% in 20% methanol)



Microplate reader or inverted microscope

Procedure:

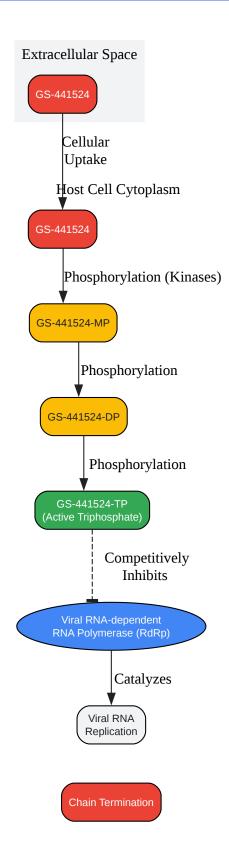
- Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol (5.1.1) and incubate overnight.
- Compound Preparation: Prepare serial dilutions of **GS-441524** in low-serum culture medium.
- Infection: Remove the medium from the cells. Add 50 μL of virus suspension (at a multiplicity of infection, MOI, of ~0.01-0.1) to each well, except for the "cell control" wells. Incubate for 1 hour at 37°C to allow for viral adsorption.
- Treatment: After the adsorption period, add 50 μL of the corresponding GS-441524 dilutions
 to the infected wells. Also include "virus control" (infected, untreated) and "cell control"
 (uninfected, untreated) wells.
- Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the "virus control" wells.
- CPE Visualization (Crystal Violet Staining):
 - Carefully wash the wells twice with PBS.
 - Fix the cells by adding 100 μL of 10% formalin for 30 minutes.
 - \circ Remove the formalin and stain the cells with 50 μ L of Crystal Violet solution for 15-20 minutes.
 - Gently wash the plate with water and let it air dry.
- Readout: The viable, adherent cells will be stained purple. CPE is observed as a loss of staining. The plate can be read visually or by eluting the dye with methanol and measuring the absorbance at ~590 nm.
- Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus control. Plot the inhibition percentage against the log of the GS-441524 concentration and use non-linear regression to determine the EC₅₀ value.



Mechanism of Action and Experimental Workflows Signaling Pathway: Intracellular Activation and Action

GS-441524 enters the host cell and undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to become its active triphosphate form, **GS-441524**-TP.[1][9][12] This active metabolite then acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]





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Diagram 1: Intracellular activation pathway of GS-441524.



Experimental Workflow: Cytotoxicity (CC₅₀) Determination

The workflow for determining the CC₅₀ involves seeding cells, treating them with a dilution series of the compound, incubating, and finally measuring cell viability.



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Diagram 2: Experimental workflow for CC₅₀ determination using MTT assay.

Experimental Workflow: Antiviral Efficacy (EC₅₀) Determination

The workflow for determining the EC₅₀ involves seeding cells, infecting them with the virus, treating with the compound, and measuring the inhibition of virus-induced cell death.



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Diagram 3: Experimental workflow for EC₅₀ determination via CPE inhibition.

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